
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions that cause it to undergo chemical change, the products of these reactions, and the mechanisms by which the reactions occur .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. It also includes understanding the compound’s chemical properties, such as its acidity or basicity and its reactivity with common chemical reagents .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
This compound has been investigated for its potential role in Alzheimer’s disease (AD) treatment. Researchers have explored derivatives of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline for their ability to inhibit enzymes like cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), which are relevant to AD pathology . These inhibitors could help attenuate cognitive symptoms by restoring neurotransmitter levels, particularly acetylcholine.
Antimicrobial Activity
Some derivatives of the compound have shown promising antimicrobial activity. The structure of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline allows for the synthesis of novel chalcones, which have been tested against various bacterial strains and have demonstrated significant antibacterial properties . This opens up possibilities for developing new antibiotics.
Green Chemistry Applications
The compound’s derivatives are also being used in green chemistry, particularly in the synthesis of metallic nanoparticles and as support for biocatalysts . These applications are crucial for developing environmentally friendly chemical processes.
Antibacterial Property Against Pathogenic Strains
A specific derivative of the compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains. The study found that certain strains were highly susceptible to the action of this compound, indicating its potential as a lead for antibacterial drug development .
C(1)-Functionalization in Organic Synthesis
The compound is a key intermediate in the C(1)-functionalization of tetrahydroisoquinolines, a process important in organic synthesis. This functionalization is crucial for constructing various biologically active molecules and alkaloids, which have a wide range of applications in medicinal chemistry .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of bioactive molecules. For example, it has been utilized in the synthesis of (S)-salsolidine, a compound with potential therapeutic applications . This showcases the compound’s role in the synthesis of chiral molecules, which is important for drug development.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLVIDOXFSZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

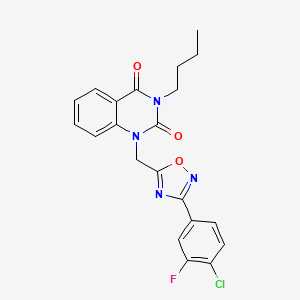

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)



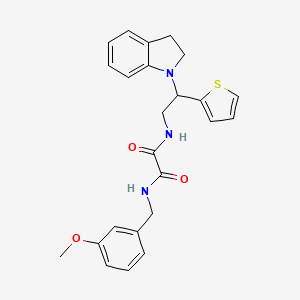

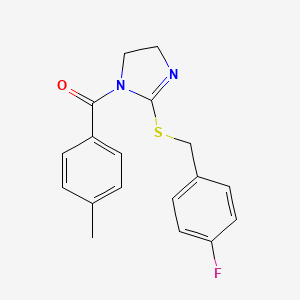
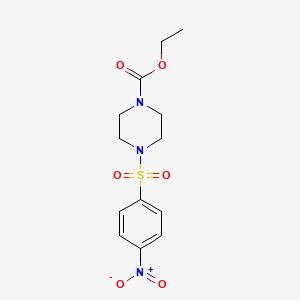
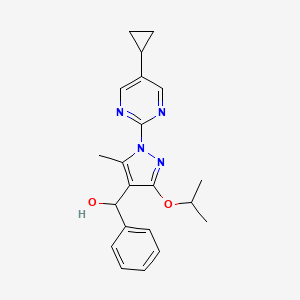
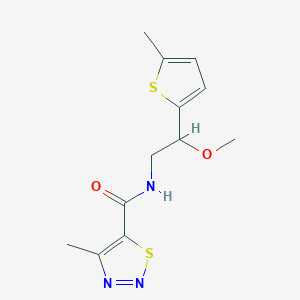
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)